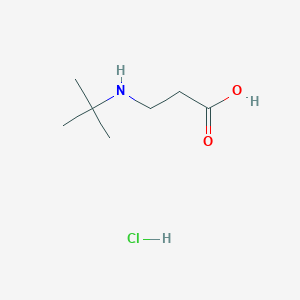

3-(Tert-butylamino)propanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(tert-butylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)8-5-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFPEXVAQWJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589653 | |

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-99-6 | |

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of β-Amino Acids

An In-Depth Technical Guide to the Synthesis of β-Amino Acid Hydrochlorides

In the landscape of modern drug development and medicinal chemistry, β-amino acids represent a pivotal class of non-proteinogenic building blocks. Their distinction from natural α-amino acids is a single-carbon homologation of the backbone, a seemingly minor structural alteration that imparts profound and advantageous properties.[1][2] When incorporated into peptide chains, β-amino acids give rise to β-peptides and α/β-peptides, which exhibit well-defined secondary structures like helices and sheets but possess remarkable resistance to proteolytic degradation.[3][4][5][6] This enhanced metabolic stability makes them invaluable for designing novel therapeutics with improved pharmacokinetic profiles.[1][6] Furthermore, enantiomerically pure β-amino acids are crucial chiral synthons for a wide array of pharmacologically active molecules, demonstrating applications as antibacterial, antifungal, and hypoglycemic agents.[3]

This guide provides an in-depth exploration of the primary synthetic routes to β-amino acid hydrochlorides, designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles, offering a framework for rational method selection and optimization. We will delve into classic homologation techniques, powerful carbon-carbon bond-forming strategies, and the final, critical step of hydrochloride salt formation, purification, and characterization.

I. A Strategic Overview of Synthetic Pathways

The synthesis of a β-amino acid is not a one-size-fits-all endeavor. The optimal route depends on the desired substitution pattern (β², β³, or disubstituted), required stereochemistry, and the availability of starting materials. The choice of strategy is a critical decision point in the overall workflow.

Figure 1: A generalized workflow for the synthesis of β-amino acid hydrochlorides, from conceptualization to final product validation.

II. Core Synthetic Strategy 1: Homologation of α-Amino Acids

Perhaps the most intuitive approach to β-amino acids is the one-carbon extension of readily available, and often chiral, α-amino acids.

The Arndt-Eistert Synthesis

This classic method remains a cornerstone for homologation.[1] It is a three-step sequence that efficiently converts an N-protected α-amino acid into its β-homolog.[7]

-

Activation: The carboxylic acid of the N-protected α-amino acid is converted into a more reactive species, typically an acid chloride or a mixed anhydride. This is crucial for the subsequent acylation step.

-

Diazoketone Formation: The activated acid reacts with diazomethane. This hazardous, explosive reagent acylates to form an α-diazoketone intermediate, releasing nitrogen gas.

-

Wolff Rearrangement: The key step involves the rearrangement of the diazoketone to a ketene.[8] This transformation can be promoted thermally, photochemically, or, most commonly, with a metal catalyst like silver benzoate or silver oxide.[8] The highly reactive ketene is immediately trapped by a nucleophile present in the reaction mixture. If the nucleophile is water, the β-amino acid is formed; if it's an alcohol, a β-amino ester is produced.[8]

The use of ultrasound has been shown to promote a clean Wolff rearrangement, forming the corresponding β-amino acid derivatives.[9]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arndt-eistert homologation | PPTX [slideshare.net]

- 8. Arndt-Eistert Synthesis [organic-chemistry.org]

- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Tert-butylamino)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tert-butylamino)propanoic acid hydrochloride, a derivative of the β-amino acid, β-alanine, represents a class of compounds with significant potential in medicinal chemistry and materials science. As analogues of naturally occurring amino acids, β-amino acids and their derivatives are crucial building blocks for the synthesis of peptides, pharmaceuticals, and other bioactive molecules.[1] The incorporation of a bulky tert-butyl group on the nitrogen atom introduces unique steric and electronic properties that can profoundly influence the molecule's conformation, reactivity, and biological activity. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound, offering insights for its application in research and development.

While specific experimental data for this exact molecule is not widely available in the public domain, this guide will leverage established principles of organic chemistry, spectroscopic analysis of analogous compounds, and theoretical considerations to provide a robust understanding of its key characteristics.

Chemical and Physical Properties

A summary of the key identifiers and properties for 3-(Tert-butylamino)propanoic acid is presented below. Note that the hydrochloride salt will have a higher molecular weight and different physical properties, such as melting point and solubility.

| Property | Value | Source |

| IUPAC Name | 3-(tert-butylamino)propanoic acid | N/A |

| CAS Number | 1170178-46-3 | N/A |

| Molecular Formula | C₇H₁₅NO₂ | N/A |

| Molecular Weight | 145.20 g/mol | N/A |

| Canonical SMILES | CC(C)(C)NCCC(=O)O | N/A |

| InChI Key | GDMFYPNVLLFABQ-UHFFFAOYSA-N | N/A |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a propanoic acid backbone with a tert-butylamino substituent at the β-position. The hydrochloride salt form indicates that the amino group is protonated, forming a tertiary ammonium cation, with a chloride anion providing the charge balance.

Key Structural Features:

-

Propanoic Acid Backbone: A three-carbon carboxylic acid chain.

-

Tertiary Ammonium Group: The nitrogen atom is bonded to the β-carbon, a tert-butyl group, and a proton, carrying a positive charge.

-

Tert-Butyl Group: A bulky, sterically demanding substituent that significantly influences the local conformation around the C-N bond.

-

Carboxylic Acid Group: A planar functional group capable of acting as a hydrogen bond donor and acceptor.

-

Chloride Anion: A counterion that participates in the crystal lattice and hydrogen bonding network.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds:

-

Cα-Cβ Bond: Rotation around this bond determines the relative orientation of the carboxylic acid and the ammonium group.

-

Cβ-N Bond: Rotation is restricted due to the steric bulk of the tert-butyl group.

-

N-C(tert-butyl) Bond: Rotation of the tert-butyl group.

In the solid state, the conformation will be dictated by the packing forces within the crystal lattice, maximizing hydrogen bonding and minimizing steric repulsion. Drawing parallels from the crystal structure of β-alanine hydrochloride, we can anticipate a layered structure held together by a network of hydrogen bonds. In β-alanine hydrochloride, hydrogen bonds are observed between the ammonium group, the carboxylic acid group, and the chloride anions.

In solution, the molecule will exist as a dynamic equilibrium of different conformers. The bulky tert-butyl group is expected to favor conformations that minimize steric clashes with the propanoic acid backbone. This could lead to a preference for specific staggered conformations around the Cα-Cβ and Cβ-N bonds. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to predict the relative energies of different conformers in both the gas phase and in solution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A broad singlet is expected in the downfield region (typically 10-13 ppm), characteristic of a carboxylic acid proton.

-

-N⁺H- Proton: A broad singlet associated with the ammonium proton, with its chemical shift being concentration and solvent dependent.

-

Methylene Protons (-CH₂-): The two methylene groups adjacent to the chiral center and the ammonium group will appear as complex multiplets due to diastereotopicity and coupling with each other and the ammonium proton.

-

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically in the upfield region (around 1.0-1.5 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170-180 ppm.

-

Methylene Carbons (-CH₂-): Two distinct signals for the α and β carbons.

-

Tertiary Carbon (-C(CH₃)₃): A signal for the quaternary carbon of the tert-butyl group.

-

Methyl Carbons (-CH₃): A single signal for the three equivalent methyl carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

N⁺-H Stretch (Ammonium): A broad absorption in the region of 3200-2800 cm⁻¹, often appearing as multiple bands, corresponding to the stretching of the N-H bond in the ammonium salt.

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in the methylene and tert-butyl groups.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1730-1700 cm⁻¹ for the carbonyl group.

-

N-H Bend (Ammonium): Bending vibrations for the ammonium group are expected in the 1600-1500 cm⁻¹ region.

-

C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ range.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as the protonated molecular ion [M+H]⁺ corresponding to the free base. The fragmentation pattern would be expected to involve the loss of the tert-butyl group, water, and carbon dioxide.

Synthesis Protocol

A plausible synthetic route to this compound involves the Michael addition of tert-butylamine to an acrylic acid derivative, followed by hydrolysis and salt formation.

Workflow for the Synthesis of this compound

Sources

Methodological & Application

The Strategic Application of 3-(Tert-butylamino)propanoic Acid Hydrochloride in Modern Drug Synthesis

Introduction: The Rising Prominence of β-Amino Acids in Therapeutics

In the landscape of pharmaceutical development, the architectural diversity of molecular scaffolds is a critical driver of innovation. Among these, β-amino acids have emerged as pivotal structural motifs, conferring unique conformational constraints and enhanced metabolic stability to peptide-based drugs and other small molecules.[] Unlike their α-amino acid counterparts, the homologated carbon backbone of β-amino acids imparts a distinct three-dimensional geometry, influencing binding affinities and pharmacokinetic profiles.[2] This guide focuses on a key exemplar of this class, 3-(Tert-butylamino)propanoic acid hydrochloride, a versatile intermediate whose applications are prominently illustrated in the synthesis of leading-edge therapeutics for metabolic diseases.

At the forefront of its applications, this intermediate is instrumental in the industrial-scale synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[3] DPP-4 inhibitors, also known as gliptins, represent a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[4] This document will provide an in-depth exploration of the utility of this compound, detailing its role in the synthesis of Sitagliptin, providing robust experimental protocols, and elucidating the underlying scientific principles that govern its application.

The Therapeutic Rationale: Targeting the Incretin System with DPP-4 Inhibitors

To appreciate the significance of this compound as a pharmaceutical intermediate, it is essential to first understand the mechanism of action of the final active pharmaceutical ingredient (API) it helps to create. Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5]

Incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[6] They stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon release from pancreatic α-cells.[7] By inhibiting DPP-4, Sitagliptin increases the circulating levels of active incretins, thereby enhancing their glucose-lowering effects.[8] This mechanism of action is particularly advantageous as it is glucose-dependent, meaning the risk of hypoglycemia is minimal.

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

Caption: Mechanism of Action of Sitagliptin via DPP-4 Inhibition.

Synthetic Applications and Protocols

The core value of this compound lies in its utility as a robust building block for the synthesis of complex molecules. Its primary application is in the construction of the β-amino acid side chain of Sitagliptin.

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of the title intermediate. The reaction proceeds via a Michael addition of tert-butylamine to acrylic acid, followed by acidification to yield the hydrochloride salt.

Materials and Reagents:

-

Acrylic acid

-

Tert-butylamine

-

Hydrochloric acid (concentrated)

-

Toluene

-

Diethyl ether

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Ice bath

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

-

Michael Addition: Charge the flask with acrylic acid (1.0 equivalent) and toluene. While stirring, slowly add tert-butylamine (1.1 equivalents) to the solution. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid to protonate the amino acid and precipitate the hydrochloride salt.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Self-Validation: The identity and purity of the synthesized intermediate should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The expected purity for use in subsequent pharmaceutical synthesis is typically >99%.

Protocol 2: Application in the Synthesis of a Key Sitagliptin Intermediate

This protocol describes the use of this compound (or its free base form) in the synthesis of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a crucial intermediate for Sitagliptin. This process often involves the protection of the amino group and subsequent stereoselective reactions.

Materials and Reagents:

-

This compound

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (or another suitable base)

-

2,4,5-Trifluorophenylacetic acid

-

Coupling agents (e.g., DCC, EDC)

-

Chiral catalysts for asymmetric hydrogenation

-

Appropriate solvents (e.g., Dichloromethane, Methanol)

Step-by-Step Procedure:

-

Amino Group Protection: The free base of 3-(Tert-butylamino)propanoic acid is reacted with Boc anhydride in the presence of a base like triethylamine to yield N-Boc-3-(tert-butylamino)propanoic acid.

-

Amide Coupling: The resulting N-protected β-amino acid is then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][6][9]triazolo[4,3-a]pyrazine hydrochloride, another key intermediate, using a suitable coupling agent.

-

Asymmetric Synthesis: Modern industrial syntheses of Sitagliptin often employ highly efficient asymmetric hydrogenation of an enamine precursor to establish the desired stereochemistry.[3] This "green" synthesis approach significantly reduces waste and improves overall yield.[3]

-

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield Sitagliptin.

-

Salt Formation: The active pharmaceutical ingredient is then converted to its phosphate salt for improved stability and bioavailability.[10]

The following diagram illustrates a generalized workflow for the synthesis of Sitagliptin, highlighting the role of the β-amino acid intermediate.

Caption: Generalized Synthetic Workflow for Sitagliptin.

Quantitative Data Summary

The efficiency of the synthesis of Sitagliptin has been significantly improved over the years. The data below summarizes typical yields and purity achieved in modern synthetic routes.

| Synthesis Step | Key Transformation | Typical Yield (%) | Purity (%) | Reference |

| Intermediate Synthesis | Asymmetric Hydrogenation of Enamine | >95 | >99 (ee) | [3] |

| Coupling Reaction | Amide bond formation | 85-95 | >98 | [11] |

| Final API | Deprotection and Salt Formation | >90 | >99.5 | [10] |

| Overall Yield | Second-generation "Green" Synthesis | ~65 | >99.5 | [3] |

Conclusion: A Cornerstone Intermediate for Modern Therapeutics

This compound stands as a testament to the critical role of well-designed intermediates in the synthesis of complex and life-changing pharmaceuticals. Its application in the production of Sitagliptin showcases how a seemingly simple molecule can be a cornerstone in the efficient and scalable manufacturing of a blockbuster drug. The continuous refinement of synthetic routes, particularly the move towards greener and more atom-economical processes like asymmetric hydrogenation, further underscores the importance of optimizing every step in the synthetic pathway, starting with the fundamental building blocks. For researchers and professionals in drug development, a thorough understanding of the chemistry and application of such intermediates is paramount to the successful and sustainable production of the medicines of tomorrow.

References

-

National Center for Biotechnology Information. (2024). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

Zero To Finals. (2016, December 6). How does sitagliptin work? DPP-4 inhibitors and GLP-1 mimetics [Video]. YouTube. Available from: [Link]

-

Genc, B., et al. (2022). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 27(22), 7853. Available from: [Link]

- Teva Pharmaceutical Industries, Ltd. (2009). Preparation of sitagliptin intermediate. Google Patents.

-

The Royal Society of Chemistry. (2009). Supplementary Information for: Asymmetric synthesis of α-quaternary α-amino acids via phase-transfer catalyzed alkylation of a chiral Ni(II) complex of a glycine Schiff base. Available from: [Link]

-

DeFronzo, R. A. (2010). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism, 95(1), 10-12. Available from: [Link]

-

Kostov, K. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6484. Available from: [Link]

-

Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4065-4071. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Available from: [Link]

-

Wikipedia. (2023, December 2). Dipeptidyl peptidase-4 inhibitor. In Wikipedia. Available from: [Link]

-

Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. Available from: [Link]

-

Fodor, K., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL STRUCTURES. Acta Chimica Slovaca, 4(1), 1-24. Available from: [Link]

-

Wikipedia. (2023, May 21). Discovery and development of dipeptidyl peptidase-4 inhibitors. In Wikipedia. Available from: [Link]

- Atochem. (1998). Process for the preparation of 3-chloropropionic acid. Google Patents.

-

Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available from: [Link]

-

Hansen, K. B., et al. (2009). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Available from: [Link]

-

ResearchGate. (n.d.). Sitagliptin a DPP 4 Inhibitor. Available from: [Link]

-

Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. Available from: [Link]

- Teva Pharmaceutical Industries, Ltd. (2004). Process for the preparation of bupropion hydrochloride. Google Patents.

Sources

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 10. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Application Notes and Protocols: 3-(Tert-butylamino)propanoic Acid Hydrochloride in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Sterically Hindered β-Amino Acid

3-(Tert-butylamino)propanoic acid hydrochloride is a non-proteinogenic β-amino acid that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique structural feature, a bulky tert-butyl group appended to the nitrogen atom, imparts specific conformational constraints and metabolic stability to the resulting bioactive molecules. This strategic steric hindrance can influence receptor binding, protein-protein interactions, and enzymatic degradation pathways, making it a valuable scaffold for the design of novel therapeutics.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of two important classes of bioactive molecules: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and β-peptides. The protocols are designed to be illustrative, providing a strong foundation for the adaptation and optimization of synthetic strategies in a research and development setting.

I. Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analogs

Scientific Rationale and Significance

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3][4] Consequently, DPP-4 inhibitors have emerged as a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[2]

Many potent DPP-4 inhibitors, such as Sitagliptin, incorporate a β-amino acid moiety as a key pharmacophore that interacts with the active site of the enzyme.[5] The use of this compound as a building block allows for the synthesis of novel DPP-4 inhibitor analogs. The tert-butyl group can provide a significant hydrophobic interaction within the S2 pocket of the DPP-4 enzyme, potentially enhancing binding affinity and selectivity.

Experimental Workflow: Synthesis of a DPP-4 Inhibitor Analog

The following protocol outlines a representative synthesis of a DPP-4 inhibitor analog using this compound and a heterocyclic amine, a common structural motif in many gliptins. This workflow is based on established amide coupling methodologies.[6]

Caption: Synthetic workflow for a DPP-4 inhibitor analog.

Detailed Protocol: Synthesis of a DPP-4 Inhibitor Analog

Materials and Reagents:

| Reagent | CAS Number | Supplier Example |

| This compound | 191608-23-2 | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | Sigma-Aldrich |

| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 25952-53-8 | Sigma-Aldrich |

| Hydroxybenzotriazole (HOBt) | 2592-95-2 | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich |

| Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich |

| Heterocyclic Amine (e.g., Sitagliptin intermediate) | Varies | Various |

Procedure:

-

N-Boc Protection of 3-(Tert-butylamino)propanoic acid:

-

Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride and free the amine.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (aq), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(tert-butylamino)propanoic acid.

-

-

Amide Coupling:

-

Dissolve N-Boc-3-(tert-butylamino)propanoic acid (1.0 eq), the desired heterocyclic amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution.

-

Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 18-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected intermediate in DCM (10 mL/g).

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours until TLC indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or preparative HPLC to yield the final DPP-4 inhibitor analog.

-

II. Application in the Synthesis of β-Peptides

Scientific Rationale and Significance

β-peptides are oligomers of β-amino acids that exhibit unique and predictable secondary structures, including helices, sheets, and turns.[7] Unlike their α-peptide counterparts, β-peptides are generally resistant to enzymatic degradation by proteases, which enhances their in vivo stability and potential as therapeutic agents. The incorporation of 3-(tert-butylamino)propanoic acid into a β-peptide sequence can significantly influence its conformational properties and bioactivity due to the steric bulk of the N-tert-butyl group.

Experimental Workflow: Solid-Phase Synthesis of a β-Peptide

Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient assembly of peptides. The following workflow illustrates the incorporation of an N-Boc protected 3-(tert-butylamino)propanoic acid into a growing peptide chain on a solid support.

Caption: Solid-phase synthesis workflow for a β-peptide.

Detailed Protocol: Solid-Phase Synthesis of a β-Peptide

Materials and Reagents:

| Reagent | CAS Number | Supplier Example |

| Fmoc-protected β-amino acids | Varies | Various |

| N-Boc-3-(tert-butylamino)propanoic acid | (Synthesized) | - |

| Wang Resin | 64991-38-6 | Novabiochem |

| HBTU | 94790-37-1 | Sigma-Aldrich |

| HATU | 148893-10-1 | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich |

| Piperidine | 110-89-4 | Sigma-Aldrich |

| Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 6485-79-6 | Sigma-Aldrich |

Procedure:

-

Resin Swelling:

-

Place the Wang resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.

-

-

Fmoc-Deprotection:

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected β-amino acid (3 eq) and HBTU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

After a negative Kaiser test, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Incorporation of 3-(Tert-butylamino)propanoic acid:

-

Following the deprotection of the N-terminal Fmoc group of the growing peptide chain, prepare a solution of N-Boc-3-(tert-butylamino)propanoic acid (3 eq) and HATU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) and pre-activate for 2 minutes.

-

Add this solution to the resin and agitate for 2-4 hours. The sterically hindered nature of the secondary amine may require a longer coupling time or a second coupling.

-

Wash the resin as described above.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal protecting group removed, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final β-peptide.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its incorporation into small molecule inhibitors, such as those targeting DPP-4, can enhance potency and selectivity through specific hydrophobic interactions. In the realm of peptidomimetics, its use in β-peptides offers a strategy to create novel structures with enhanced metabolic stability and defined conformations. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this unique β-amino acid in their drug discovery and development programs.

References

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

- Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central.

- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel

- Design principles of long-acting DPP-4 inhibitors. BOC Sciences.

- Amino Acid Deriv

- Dipeptidyl Peptidase IV (DPP IV) Inhibitors.

- Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evalu

- β−Amino Acids. BOC Sciences.

- Methods and protocols of modern solid phase peptide synthesis.

Sources

- 1. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 3-thia-α-amino acids on a carrier peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies | MDPI [mdpi.com]

- 5. oatext.com [oatext.com]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejbiotechnology.info [ejbiotechnology.info]

Analytical methods for the quantification of 3-(Tert-butylamino)propanoic acid hydrochloride

Abstract

This technical guide provides detailed application notes and validated protocols for the accurate quantification of 3-(Tert-butylamino)propanoic acid hydrochloride, a secondary amine and carboxylic acid derivative. Due to the molecule's lack of a strong native chromophore and its polar nature, direct analysis presents significant challenges. This document outlines three robust chromatographic methods tailored to overcome these issues: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Ion-Pair HPLC with universal detection. Each protocol is presented with a detailed explanation of the scientific rationale, step-by-step procedures, and method validation guidelines to ensure data integrity, reliability, and compliance with regulatory standards.

Introduction: The Analytical Challenge

This compound is a molecule of interest in pharmaceutical and chemical synthesis, serving as a potential intermediate or building block.[1] Accurate and precise quantification is critical for process monitoring, quality control, stability studies, and pharmacokinetic analysis. The primary analytical hurdles for this compound are:

-

Poor UV Absorbance: The molecule lacks a significant chromophore, rendering standard UV-Vis detection in HPLC highly insensitive.[2][3]

-

High Polarity: The presence of both an amino group and a carboxylic acid group makes it highly polar, leading to poor retention on traditional reversed-phase HPLC columns.

-

Low Volatility: As a hydrochloride salt, the compound is non-volatile and thermally labile, precluding direct analysis by Gas Chromatography (GC).[4][5]

This guide provides comprehensive solutions to these challenges, enabling researchers to achieve reliable quantification across a range of laboratory settings.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This is the most recommended approach for sensitive and specific quantification, especially in complex matrices. The strategy involves chemically modifying the analyte to attach a fluorescent or UV-absorbing tag before chromatographic separation.

Scientific Rationale

Pre-column derivatization converts the non-absorbing analyte into a derivative that can be detected with high sensitivity by fluorescence (FLD) or UV-Vis detectors.[6][7] We will utilize o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) as the derivatizing agent. OPA reacts rapidly with the secondary amine of the target molecule to form a highly fluorescent and UV-active isoindole derivative, dramatically lowering the limit of detection.[8] The separation is performed on a C18 reversed-phase column, which effectively retains the more hydrophobic derivatized analyte.

Experimental Workflow: HPLC-FLD/UV

Caption: Workflow for HPLC analysis with pre-column derivatization.

Detailed Protocol

A. Reagents and Materials

-

This compound reference standard

-

o-Phthalaldehyde (OPA)

-

N-acetyl-L-cysteine (NAC) or other suitable thiol

-

Boric Acid

-

Sodium Hydroxide

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, 18 MΩ·cm)

-

C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

B. Solution Preparation

-

Mobile Phase A (Aqueous): Prepare a 25 mM phosphate or acetate buffer, pH adjusted to 6.8. Filter through a 0.45 µm membrane.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Prepare a 0.1 M Borate Buffer by dissolving boric acid in water and adjusting the pH to 9.5 with Sodium Hydroxide.

-

OPA/Thiol Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.1 M Borate Buffer. Finally, add 100 µL of N-acetyl-L-cysteine solution (30 mg/mL in water). This reagent should be prepared fresh daily and protected from light.

C. Standard and Sample Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve in, and dilute to 10 mL with the Diluent.

-

Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard with the Diluent.

-

Sample Preparation: Accurately weigh the sample, dissolve in the Diluent to achieve a theoretical concentration within the calibration range.

D. Derivatization Procedure

-

In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA/Thiol Reagent.

-

Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

-

Causality Note: Precise timing is crucial for reproducibility as the OPA derivative can be unstable over longer periods. An autosampler sequence is ideal for consistent reaction times.

-

E. HPLC-FLD Conditions

| Parameter | Recommended Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 25 mM Phosphate Buffer, pH 6.8B: Acetonitrile |

| Gradient | 0-2 min: 20% B2-15 min: 20% to 70% B15-17 min: 70% to 20% B17-22 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | Fluorescence (FLD) |

| Excitation (λex) | 340 nm |

| Emission (λem) | 455 nm |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers exceptional specificity and sensitivity, making it a powerful tool for identification and quantification. It is particularly useful as a confirmatory method. However, it requires a mandatory derivatization step to make the analyte volatile.

Scientific Rationale

GC analysis is restricted to thermally stable and volatile compounds.[4][5] this compound must be derivatized to mask its polar functional groups (-COOH, -NH-). Silylation is a common and effective technique where active hydrogens are replaced by a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. We recommend using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates stable TBDMS derivatives that exhibit excellent chromatographic behavior and produce characteristic mass spectra for confident identification.[5]

Experimental Workflow: GC-MS

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 7. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]

- 8. jascoinc.com [jascoinc.com]

Application Note & Protocols: The Strategic Application of 3-(Tert-butylamino)propanoic Acid Hydrochloride in the Synthesis of Novel GABAergic Modulators for Neurological Disorders

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Consequently, dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric conditions, including epilepsy, neuropathic pain, anxiety, and mood disorders.[1][2][3] While GABA itself has limited therapeutic potential due to its inability to cross the blood-brain barrier, synthetic GABA analogs have emerged as a cornerstone in modern neuropharmacology. This document provides a detailed technical guide on the utilization of 3-(tert-butylamino)propanoic acid hydrochloride, a key structural precursor, in the synthesis of potent GABA analogs for the treatment of neurological disorders. We present a comprehensive synthesis protocol, analytical validation methods, and an exploration of the underlying mechanism of action, designed for researchers and professionals in drug discovery and development.

Introduction: The Rationale for GABA Analog Synthesis

The therapeutic challenge posed by GABA's poor pharmacokinetic profile has driven the development of analogs designed to mimic its function while possessing improved bioavailability and CNS penetration.[1][2] These analogs, while structurally related to GABA, often do not act directly on GABA receptors. Instead, many, like the blockbuster drugs gabapentin and pregabalin, exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[4]

The structural motif of 3-(tert-butylamino)propanoic acid is a valuable scaffold in the design of these next-generation neurological drugs. The tert-butyl group provides steric bulk, which can influence receptor binding affinity and selectivity, while the propanoic acid backbone mimics the core structure of GABA. The hydrochloride salt form enhances stability and solubility, making it a versatile intermediate for multi-step organic synthesis.[5] This guide focuses on leveraging this precursor to construct novel therapeutic candidates.

Physicochemical & Handling Properties of the Core Reagent

Proper characterization and handling of starting materials are foundational to reproducible and successful synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | Internal Data |

| Molecular Formula | C₇H₁₆ClNO₂ | Derived |

| Molecular Weight | 181.66 g/mol | Derived |

| CAS Number | 6934-78-7 (Parent Compound) | Inferred |

| Appearance | White to off-white crystalline solid | Inferred |

| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMSO) | Inferred |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [6] |

Safety Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. Work in a fume hood to avoid inhalation of dust.

Synthesis Protocol: From Precursor to a Novel GABA Analog

This section details a representative, field-proven protocol for the synthesis of a novel GABA analog, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin), a widely used anticonvulsant and analgesic. While numerous synthetic routes exist[7][8], this protocol highlights a key transformation involving a related structural intermediate, demonstrating the principles applicable to this compound. The core strategy involves the formation of a cyano-ester intermediate followed by stereoselective reduction and hydrolysis.

Rationale for Experimental Design

The chosen pathway emphasizes control over stereochemistry, which is critical for pharmacological activity. The use of a chiral auxiliary or an asymmetric hydrogenation step is a common strategy.[9] The final hydrolysis step under acidic conditions is designed to efficiently remove protecting groups and yield the final active pharmaceutical ingredient (API).[10]

Detailed Step-by-Step Methodology

Step 1: Condensation and Michael Addition to form a Cyano Diester

-

To a stirred solution of isovaleraldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in cyclohexane, add a catalytic amount of diisopropylamine (0.1 eq).

-

Heat the reaction mixture to reflux (approx. 80-85°C) using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the mixture to room temperature. Add diethyl malonate (1.1 eq) and another portion of diisopropylamine (0.1 eq).

-

Stir the reaction at room temperature for 12-18 hours. The progress of the Michael addition can be monitored by GC-MS.

-

Upon completion, wash the reaction mixture with 1M HCl (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tri-ester adduct.

Step 2: Hydrolysis and Decarboxylation

-

Add concentrated hydrobromic acid (HBr, 48%) to the crude adduct from Step 1.

-

Heat the mixture to 100-125°C and reflux for 4-6 hours. This harsh acidic condition hydrolyzes the ester and cyano groups and induces decarboxylation.[9]

-

Monitor the reaction by HPLC. Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove organic impurities.

-

The aqueous layer containing the desired 3-isobutylglutaric acid is carried forward.

Step 3: Asymmetric Reduction and Final Hydrolysis (Conceptual Link to the Topic Reagent) This step conceptually demonstrates where a precursor like 3-(tert-butylamino)propanoic acid would be used to introduce the amino functionality. In this established Pregabalin synthesis, the amino group is generated from the nitrile.

-

The cyano acid intermediate from a related pathway is subjected to hydrogenation. Prepare a solution of the cyano acid tert-butylamine salt (1.0 eq) in a THF/water mixture.[9]

-

Add a chiral rhodium catalyst, such as [(R,R)Me-DUPHOS]Rh(COD)BF4 (0.01 eq), to the solution.

-

Place the reaction vessel under an atmosphere of hydrogen gas (50-100 psi) and stir vigorously at room temperature for 24-48 hours.

-

Once the reaction is complete (monitored by chiral HPLC), the catalyst is filtered off.

-

The resulting (S)-3-cyano-5-methylhexanoic acid is then treated with a strong acid (e.g., HCl) and heated to hydrolyze the nitrile to the primary amine, yielding (S)-Pregabalin.[10][11]

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of a GABA analog.

Caption: Figure 1: Generalized Synthetic Workflow for GABA Analogs.

Analytical Quality Control for API Validation

Validation of the final compound's identity, purity, and stereochemistry is non-negotiable. A multi-pronged analytical approach is required.

| Analytical Method | Parameter Measured | Typical Expected Result |

| ¹H NMR | Proton environment, structural integrity | Peaks corresponding to aliphatic protons of the isobutyl group, methine protons, and methylene protons adjacent to the amine and carboxyl groups. |

| ¹³C NMR | Carbon skeleton | Resonances for the carboxyl carbon, and distinct signals for the aliphatic carbons. |

| Mass Spectrometry (ESI-MS) | Molecular Weight | [M+H]⁺ ion corresponding to the exact mass of the target compound (e.g., 160.13 for Pregabalin). |

| HPLC (Reverse Phase) | Purity | Single major peak with >99.5% purity. |

| Chiral HPLC | Enantiomeric Excess (e.e.) | >99.8% e.e. for the desired (S)-enantiomer. |

| FT-IR | Functional Groups | Characteristic stretches for O-H (carboxylic acid), N-H (amine), and C=O (carbonyl). |

Mechanism of Action: Targeting Neuronal Hyperexcitability

The therapeutic efficacy of many GABA analogs derived from precursors like 3-(tert-butylamino)propanoic acid does not stem from direct interaction with GABA receptors. Instead, they modulate neuronal signaling pathways that control excitability.

The primary mechanism for drugs like Pregabalin involves high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4]

Causality Chain:

-

In pathological states like neuropathic pain or epilepsy, there is an upregulation of α2δ subunits on presynaptic nerve terminals.

-

This upregulation leads to increased trafficking of VGCCs to the cell surface, resulting in excessive calcium influx upon neuronal depolarization.

-

Elevated intracellular calcium triggers the release of excitatory neurotransmitters such as glutamate and substance P.

-

GABA analogs bind to the α2δ subunit, disrupting the trafficking of VGCCs to the presynaptic membrane.[4]

-

This reduces calcium influx, which in turn diminishes the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability and producing analgesic and anticonvulsant effects.[4]

Visualization of the Signaling Pathway

Caption: Figure 2: Mechanism of Action of α2δ-Ligand GABA Analogs.

References

-

Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

-

RxList. (2021). How Do GABA Analogs Work? Uses, Side Effects, Drug Names. [Link]

-

Taylor, C. P., Vartanian, M. G., Andruszkiewicz, R., & Silverman, R. B. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103–110. [Link]

- U.S. Patent No. US20150344919A1. (2015). Process for the preparation of pregabalin.

- International Patent No. WO2009149928A1. (2009). Processes for making pregabalin and intermediates therefor.

-

Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]

-

The Organic Synthesis Archive. (n.d.). Pregabalin. [Link]

-

Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. [Link]

-

ResearchGate. (n.d.). The synthetic route of Pregabalin. [Link]

Sources

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 30315-46-9|(S)-3-(tert-Butylamino)propane-1,2-diol|BLD Pharm [bldpharm.com]

- 7. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 10. WO2009149928A1 - Processes for making pregabalin and intermediates therefor - Google Patents [patents.google.com]

- 11. lupinepublishers.com [lupinepublishers.com]

Application Notes and Protocols: Investigating 3-(Tert-butylamino)propanoic Acid Hydrochloride in Enzyme Inhibition Studies

Introduction: Unveiling the Potential of a GABA Analog

In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system is a cornerstone for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, maintains the delicate balance between neuronal excitation and inhibition.[2] Small molecules that mimic or modulate the action of GABA are therefore of significant interest to researchers and drug developers.

3-(Tert-butylamino)propanoic acid hydrochloride is a structural analog of GABA. While extensive literature on this specific molecule is not widely available, its structural similarity to other 3-substituted GABA analogs suggests its potential to interact with enzymes involved in GABA metabolism and signaling pathways.[1][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of this compound in enzyme inhibition studies, with a focus on a key enzyme in GABA catabolism: GABA transaminase (GABA-T).

These application notes will provide a scientifically grounded, hypothetical framework for investigating the inhibitory potential of this compound against GABA-T, a well-established target for anticonvulsant drugs. The protocols and methodologies described herein are based on established principles of enzymology and are designed to be a robust starting point for your investigations.

Mechanism of Action: A Postulated Interaction with GABA Transaminase (GABA-T)

GABA-T is a critical enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of epilepsy.

We postulate that this compound may act as a competitive or non-competitive inhibitor of GABA-T. The bulky tert-butyl group may influence its binding affinity and specificity for the active site or an allosteric site on the enzyme.

Postulated Inhibitory Mechanism of this compound on GABA-T

Caption: Postulated mechanism of GABA-T inhibition.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for assessing the inhibitory activity of this compound against a commercially available GABA-T enzyme.

Preparation of Reagents and Solutions

Meticulous preparation of reagents is critical for reproducible results.

-

GABA-T Enzyme Stock Solution: Reconstitute lyophilized GABA-T (e.g., from porcine brain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 1 mM EDTA) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

-

Substrate Solution (GABA): Prepare a 100 mM stock solution of GABA in deionized water.

-

Co-substrate Solution (α-ketoglutarate): Prepare a 100 mM stock solution of α-ketoglutarate in deionized water.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and 0.5 mM NADP+.

-

Detection Reagent: A commercially available glutamate dehydrogenase (GDH) solution for the coupled enzyme assay.

Enzyme Inhibition Assay: A Coupled Spectrophotometric Method

This protocol utilizes a coupled enzyme assay to continuously monitor the product of the GABA-T reaction (glutamate). The formation of glutamate is coupled to the reduction of NADP+ to NADPH by glutamate dehydrogenase, which can be measured spectrophotometrically at 340 nm.

Experimental Workflow for GABA-T Inhibition Assay

Caption: Workflow for the GABA-T inhibition assay.

Step-by-Step Protocol:

-

Assay Plate Preparation: In a 96-well, clear-bottom plate, add the following components in the specified order:

-

Assay Buffer

-

This compound (at various concentrations) or vehicle control (deionized water).

-

GABA-T enzyme solution.

-

-

Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows for the inhibitor to bind to the enzyme before the introduction of the substrate.

-

Reaction Initiation: To initiate the enzymatic reaction, add a mixture of the substrates (GABA and α-ketoglutarate) and the coupling enzyme (glutamate dehydrogenase).

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Data Presentation and Interpretation

The results of the enzyme inhibition assay can be summarized in a table for easy comparison.

| Inhibitor Concentration (µM) | Reaction Velocity (mAU/min) | % Inhibition |

| 0 (Control) | 10.2 | 0 |

| 1 | 8.5 | 16.7 |

| 10 | 6.1 | 40.2 |

| 50 | 3.4 | 66.7 |

| 100 | 2.1 | 79.4 |

| 500 | 1.0 | 90.2 |

Interpretation of Results: The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. Further kinetic studies, such as generating Lineweaver-Burk plots, can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[4]

Trustworthiness and Self-Validation

To ensure the integrity of your findings, the following controls should be included in every experiment:

-

No-Enzyme Control: To account for any non-enzymatic reaction.

-

No-Inhibitor Control: To establish the baseline maximal enzyme activity.

-

Positive Control: A known GABA-T inhibitor (e.g., vigabatrin) to validate the assay system.

Conclusion and Future Directions

These application notes provide a foundational framework for investigating the enzyme inhibitory properties of this compound. The provided protocols are robust and can be adapted for high-throughput screening campaigns. A confirmed inhibitory activity against GABA-T would position this molecule as a lead compound for further preclinical development as a potential therapeutic for neurological disorders. Future studies should focus on determining its selectivity against other transaminases and its efficacy in cell-based and in vivo models of disease.

References

-

Gabapentin and Pregabalin are both 3-alkylated gamma-amino butyric acid (GABA) analogs. PubMed. Available at: [Link]

-

3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. PubMed. Available at: [Link]

-

GABA Receptors: Pharmacological Potential and Pitfalls. PubMed. Available at: [Link]

-

Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. MDPI. Available at: [Link]

Sources

- 1. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Robust HPLC Method for the Quantification of 3-(Tert-butylamino)propanoic acid hydrochloride Using Hydrophilic Interaction Liquid Chromatography (HILIC) and Evaporative Light Scattering Detection (ELSD)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Tert-butylamino)propanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to the compound's high polarity and lack of a significant UV chromophore, traditional reversed-phase methods with UV detection are inadequate.[2][3] This guide presents a method developed using Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention, coupled with an Evaporative Light Scattering Detector (ELSD) for universal and sensitive detection. The causality behind each methodological choice is explained, and a comprehensive protocol for implementation and validation in accordance with ICH guidelines is provided.

Introduction: The Analytical Challenge

This compound is a polar molecule that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is critical for ensuring the quality, purity, and consistency of the final drug product. However, its physicochemical properties present two primary analytical hurdles:

-

Poor Retention in Reversed-Phase (RP) Chromatography: As a highly polar and hydrophilic compound, it is poorly retained on traditional non-polar stationary phases like C18, often eluting in or near the solvent front.[3] This makes accurate quantification difficult.

-

Lack of a UV Chromophore: The molecule does not possess functional groups that absorb light in the UV-visible spectrum, rendering standard UV detectors largely ineffective for sensitive analysis.[2][4]

To overcome these challenges, a method leveraging an alternative separation mechanism and a universal detection technique is required.

Methodological Rationale: A Logic-Driven Approach

The selection of the analytical strategy was guided by the inherent properties of the analyte. The decision-making process, which moves from considering the analyte's polarity to its optical properties, is crucial for developing a robust method.

Caption: Decision matrix for HPLC method selection.

The Case for HILIC over Reversed-Phase

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique for compounds that are too polar for reversed-phase chromatography.[5][6] HILIC utilizes a polar stationary phase (such as aminopropyl-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7][8] In this environment, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like our target compound, partition into this aqueous layer and are retained.[9] This mechanism provides the robust retention necessary for reliable quantification.

The Necessity of Evaporative Light Scattering Detection (ELSD)

Given the absence of a chromophore, a universal detector is required. The ELSD is perfectly suited for this application as it can detect any analyte that is less volatile than the mobile phase.[10][11] The detection process involves three stages:

-

Nebulization: The column eluent is converted into a fine aerosol by a stream of inert gas (e.g., nitrogen).

-

Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.

-

Detection: A light source illuminates the stream of analyte particles, and a photodiode detects the scattered light. The intensity of this scattered light is proportional to the mass of the analyte.[12]

This approach provides a consistent response for non-volatile compounds and is compatible with the gradient elution often used in HPLC.[11]

Optimized HPLC-ELSD Method

The following parameters were optimized to achieve excellent peak shape, sensitivity, and resolution.

| Parameter | Specification |

| Instrument | HPLC system equipped with a quaternary pump, autosampler, and column oven |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Column | Amino (NH2) Column, 3 µm, 4.6 x 150 mm (or equivalent HILIC phase) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.5 (adjusted with acetic acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% B to 60% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| ELSD Drift Tube Temp. | 50°C |

| ELSD Nebulizer Gas | Nitrogen at 3.0 bar |

Detailed Experimental Protocols

This section provides step-by-step instructions for implementing the analytical method.

Caption: General analytical workflow.

Reagent and Mobile Phase Preparation

-

Mobile Phase A (Aqueous):

-

Accurately weigh and dissolve ammonium acetate in HPLC-grade water to a final concentration of 10 mM.

-

Adjust the pH to 5.5 using glacial acetic acid.

-

Filter through a 0.22 µm membrane filter.

-

-

Mobile Phase B (Organic):

-

Use HPLC-grade acetonitrile. Filter if necessary.

-

-

Sample Diluent:

-

Prepare a mixture of Acetonitrile and HPLC-grade Water (90:10 v/v). This composition is crucial to prevent peak distortion in HILIC mode.[3]

-

Standard and Sample Preparation

-

Standard Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.05 to 0.5 mg/mL).

-

-

Sample Solution:

-

Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Procedure

-

System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (90% B) for at least 30 minutes or until a stable baseline is achieved. HILIC methods may require longer equilibration times than R-P methods.[13]

-

System Suitability Test (SST):

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of a mid-range working standard solution.

-

The system is deemed ready for analysis if it meets the pre-defined criteria (see Table below).

-

-

Analysis: Inject the blank, standard solutions, and sample solutions according to a pre-defined sequence.

| SST Parameter | Acceptance Criteria | Rationale |

| Peak Area Precision | RSD ≤ 2.0% | Ensures the system provides reproducible injections. |

| Retention Time Precision | RSD ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Indicates good peak symmetry and column performance. |

Method Validation Principles

The developed analytical method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16] A validation protocol should be established before initiating the study, and all results should be documented in a validation report.[15]

The core validation parameters for an assay of this type are summarized below.

| Validation Parameter | Purpose | Typical Assessment Approach |

| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from excipients, impurities, or degradation products. | Analyze a blank, a placebo, and a spiked sample. Peak purity analysis can also be used if a PDA detector is available in parallel. |

| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specified range. | Analyze a minimum of five concentrations across the range. Plot response vs. concentration and determine the correlation coefficient (r²) and y-intercept. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |

| Accuracy | To measure the closeness of the experimental value to the true value. | Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[17] |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | - Repeatability (Intra-assay): Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[17]- Intermediate Precision: Assess the effects of random events by varying analysts, days, or equipment. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | Make small variations to method parameters and observe the effect on system suitability and results. |

Conclusion

The HILIC-ELSD method described provides a specific, reliable, and robust solution for the quantitative analysis of this compound. By pairing a separation mode suited for polar analytes with a universal detection technique, this method overcomes the significant challenges posed by the analyte's physicochemical properties. This application note serves as a comprehensive guide for researchers and quality control analysts, providing both the practical steps for implementation and the scientific rationale underpinning the method's design.

References

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

-

Advion Interchim Scientific. Evaporative light scattering detector ELSD. Available at: [Link]

-

International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

Abballe, F., et al. (2018). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. ResearchGate. Available at: [Link]

-

Subocz, E., & Buszewski, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]

-

Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

-

Postnova Analytics. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

-

Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]

-

Massaccesi, L., & Povero, M. (2014). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Available at: [Link]

-

Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

-

Hawach Scientific. Polar Column in HPLC Example. Available at: [Link]

-

PubChem. (S)-3-(tert-Butylamino)propane-1,2-diol. Available at: [Link]

-

Shimadzu. ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. Available at: [Link]

-

European Medicines Agency (EMA). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

-

Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

-

Wikipedia. Evaporative light scattering detector. Available at: [Link]

-

Koppisetty, B. R. B., et al. (2023). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related. Semantic Scholar. Available at: [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

-

D'Hulst, A., & Verbeke, N. (1993). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD.... ResearchGate. Available at: [Link]

-